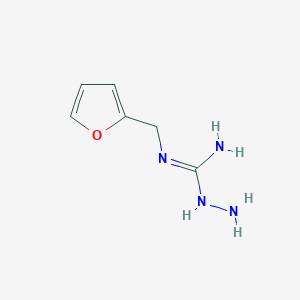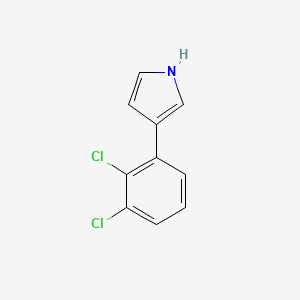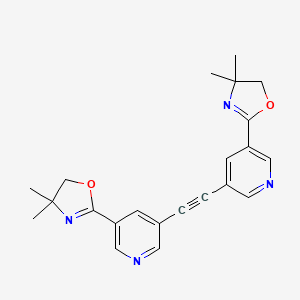
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is a complex organic compound with the molecular formula C22H22N4O2. It is known for its unique structure, which includes two pyridine rings each substituted with a 4,4-dimethyl-4,5-dihydrooxazol-2-yl group, connected by an ethyne bridge. This compound is primarily used in research and development within the fields of chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazoline ring: This is achieved by reacting 2-amino-2-methylpropanol with a suitable carboxylic acid derivative under dehydrating conditions.
Substitution on the pyridine ring: The oxazoline derivative is then reacted with a halogenated pyridine compound to introduce the oxazoline group onto the pyridine ring.
Coupling reaction: Finally, the two substituted pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the ethyne bridge.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the oxazoline rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and oxazole derivatives, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is largely dependent on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can influence the electronic properties of the metal center, thereby affecting the overall reactivity and stability of the complex .
相似化合物的比较
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar structure but lacks the ethyne bridge.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar oxazoline groups but different central linkage.
Uniqueness
1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is unique due to its ethyne bridge, which imparts rigidity and planarity to the molecule. This structural feature can significantly influence its electronic properties and reactivity, making it distinct from other similar compounds .
属性
分子式 |
C22H22N4O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-[5-[2-[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]ethynyl]pyridin-3-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H22N4O2/c1-21(2)13-27-19(25-21)17-7-15(9-23-11-17)5-6-16-8-18(12-24-10-16)20-26-22(3,4)14-28-20/h7-12H,13-14H2,1-4H3 |
InChI 键 |
NXKBUWILSJYBPO-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=N1)C2=CN=CC(=C2)C#CC3=CC(=CN=C3)C4=NC(CO4)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


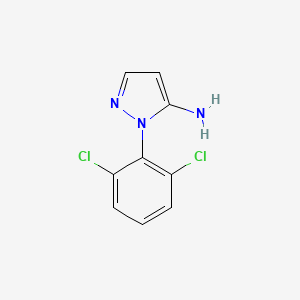
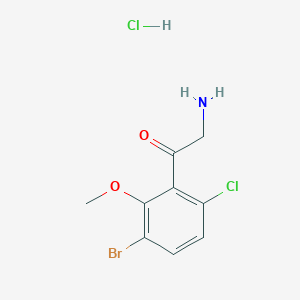
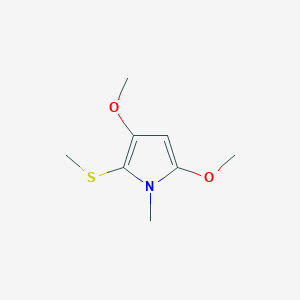
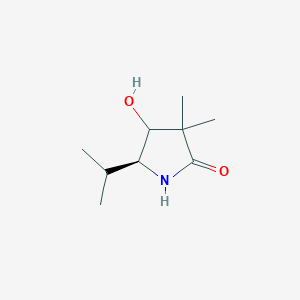
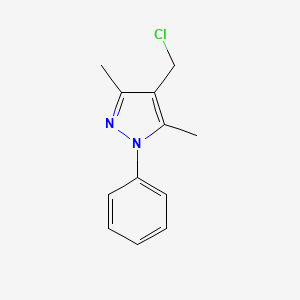
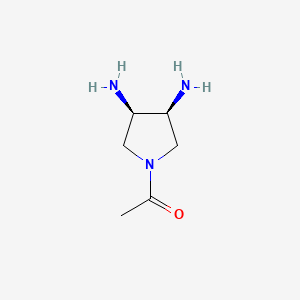

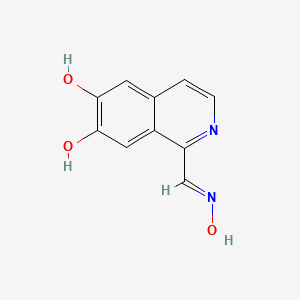
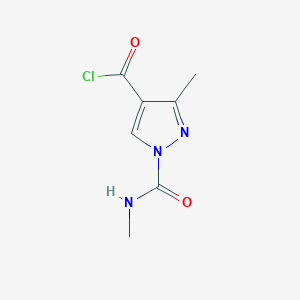
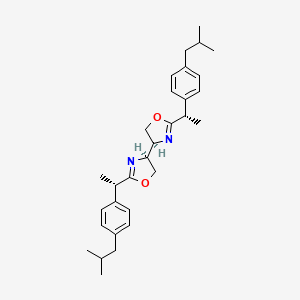
![2-Methylpropyl 2-[1-(4-methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B12871549.png)
![2-Acetylbenzo[d]oxazole-6-carbonitrile](/img/structure/B12871556.png)
